3-Chloro-2-formylbenzoic acid

Descripción general

Descripción

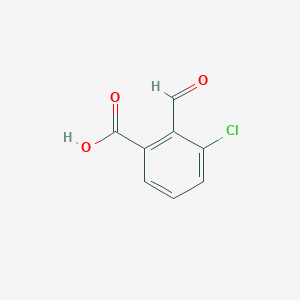

3-Chloro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-formylbenzoic acid typically involves the chlorination of 2-formylbenzoic acid. One common method is the direct chlorination of 2-formylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over the reaction parameters.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization Reactions

The carboxylic acid group undergoes standard derivatization reactions, enabling the formation of esters, amides, and salts.

Key Observations :

-

Esterification is highly efficient under acidic conditions due to the electron-withdrawing effects of the chloro and formyl groups .

-

Amidation requires prior activation of the carboxylic acid via chloride intermediate.

Formyl Group Transformations

The formyl group at the 2-position participates in nucleophilic additions, reductions, and condensations.

Mechanistic Insights :

-

Reduction with NaBH<sub>4</sub> preserves the chloro substituent while converting the formyl group to a hydroxymethyl moiety.

-

Oxidative conditions (e.g., KMnO<sub>4</sub>) transform the formyl group into a second carboxylic acid group.

Chloro Substituent Reactivity

The chloro group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Challenges :

-

Steric hindrance from the adjacent formyl group reduces NAS efficiency unless electron-withdrawing groups activate the ring .

-

Palladium-catalyzed couplings show broader applicability for introducing aryl/amino groups .

Cyclization and Lactone Formation

Proximity of functional groups enables intramolecular reactions.

Structural Analysis :

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-2-formylbenzoic acid serves as a versatile building block in organic synthesis. Its reactive formyl group allows it to participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines or Schiff bases, which are useful intermediates in the synthesis of more complex molecules.

- Ugi Reactions : This compound can be utilized in Ugi-type multicomponent reactions, leading to the formation of diverse heterocyclic compounds that exhibit biological activity .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for its biological activities:

- Antimicrobial Properties : Studies have indicated that halogenated aromatic compounds like this compound can exhibit significant antimicrobial effects against various bacterial strains. For instance, tests demonstrated its efficacy against resistant bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Anti-inflammatory Activity : Preliminary research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. In vitro studies have shown dose-dependent inhibition, highlighting its therapeutic relevance in treating inflammatory diseases .

Material Science

In material science, this compound is explored for its potential applications in developing novel materials:

- Liquid Crystals : The compound's unique structure may be beneficial in synthesizing liquid crystal materials with specific optical properties. These materials are critical for display technologies and other optoelectronic applications.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at specific concentrations, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays revealed that this compound could inhibit enzymes linked to inflammatory responses. The inhibition was observed to be dose-dependent, suggesting that this compound could be further developed into a therapeutic agent for managing conditions associated with inflammation.

Data Table: Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-formylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the chlorine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Formylbenzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

3-Chlorobenzoic acid: Lacks the formyl group, limiting its ability to participate in reactions involving aldehydes.

4-Chloro-2-formylbenzoic acid: The position of the chlorine atom affects the compound’s reactivity and properties.

Uniqueness

3-Chloro-2-formylbenzoic acid is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Chloro-2-formylbenzoic acid, a halogenated benzoic acid derivative, has gained attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a carboxylic acid group (-COOH) and a formyl group (-CHO) attached to a benzene ring that also contains a chlorine substituent. Its molecular formula is , and it has a molecular weight of approximately 186.57 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to interact with various enzymes, including cathepsins B and L, which are involved in protein degradation pathways. In silico studies indicate that this compound can act as a potent binder to these enzymes, enhancing their activity in certain contexts .

- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential uses in treating infections .

- Antioxidant Activity : Several studies have highlighted the antioxidant properties of halogenated benzoic acids, indicating that this compound may help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

- Proteasome and Autophagy Modulation : A study evaluated the effects of benzoic acid derivatives on proteasomal and autophagic pathways. The findings suggested that compounds similar to this compound could enhance these pathways, which are crucial for maintaining cellular homeostasis and combating age-related decline in cellular function .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited low cytotoxicity across several human cell lines, including fibroblasts and cancer cells. This suggests its potential as a therapeutic agent with minimal side effects .

- Inhibition of Tyrosinase Activity : Tyrosinase is an enzyme critical for melanin production. Compounds derived from benzoic acids have been shown to inhibit tyrosinase, indicating that this compound may have applications in skin whitening products or treatments for hyperpigmentation disorders .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Propiedades

IUPAC Name |

3-chloro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYUFAIWHJJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439206 | |

| Record name | 3-Chloro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169310-05-8 | |

| Record name | 3-Chloro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.